molecular formula C12H17NO3 B13514515 Ethyl 3-amino-2-(3-hydroxybenzyl)propanoate

Ethyl 3-amino-2-(3-hydroxybenzyl)propanoate

Cat. No.: B13514515
M. Wt: 223.27 g/mol
InChI Key: BVRHEJXMKHRCCB-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-(3-hydroxybenzyl)propanoate is an organic compound that belongs to the class of esters It features an amino group, a hydroxybenzyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-2-(3-hydroxybenzyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxybenzaldehyde and ethyl 3-aminopropanoate.

    Condensation Reaction: The 3-hydroxybenzaldehyde undergoes a condensation reaction with ethyl 3-aminopropanoate in the presence of a suitable catalyst, such as piperidine, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled conditions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-(3-hydroxybenzyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of ethyl 3-amino-2-(3-formylbenzyl)propanoate.

    Reduction: Formation of ethyl 3-amino-2-(3-hydroxybenzyl)propanol.

    Substitution: Formation of N-substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 3-amino-2-(3-hydroxybenzyl)propanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential biological activity.

    Industrial Applications: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-(3-hydroxybenzyl)propanoate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active components, which can then interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-3-(2-chlorophenyl)propanoate: Similar structure but with a chlorophenyl group instead of a hydroxybenzyl group.

    Ethyl 3-amino-2-(4-hydroxybenzyl)propanoate: Similar structure but with the hydroxy group in the para position.

    Ethyl 3-amino-2-(3-methoxybenzyl)propanoate: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

Ethyl 3-amino-2-(3-hydroxybenzyl)propanoate is unique due to the presence of the hydroxybenzyl group, which can participate in additional hydrogen bonding and electronic interactions compared to its analogs. This can influence its reactivity and biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl 2-(aminomethyl)-3-(3-hydroxyphenyl)propanoate

InChI

InChI=1S/C12H17NO3/c1-2-16-12(15)10(8-13)6-9-4-3-5-11(14)7-9/h3-5,7,10,14H,2,6,8,13H2,1H3

InChI Key

BVRHEJXMKHRCCB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)O)CN

Origin of Product

United States

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